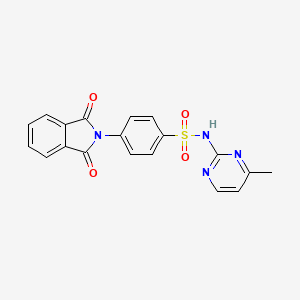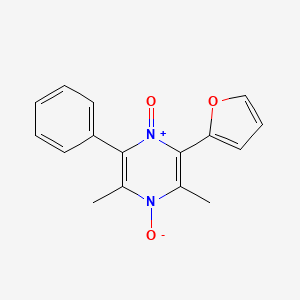![molecular formula C15H12N6 B1223976 N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine](/img/structure/B1223976.png)
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine is a quinoxaline derivative.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structure Analysis
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine and related tetrazolo[1,5-a]quinoxaline derivatives have been a focal point in chemical research, particularly for their structural complexity and potential in synthesizing novel compounds. Klicnar et al. (1990) examined the structure of tetrazolo[1,5-a]quinoxaline derivatives, revealing how they react with carbanions to form enaminoketones and enamino esters. These studies are fundamental for understanding the molecular configurations and potential chemical reactions involving tetrazolo[1,5-a]quinoxaline derivatives (Klicnar et al., 1990).
Antimicrobial and Antitumor Applications
A significant portion of research on tetrazolo[1,5-a]quinoxaline derivatives, including N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine, focuses on their antimicrobial and antitumor properties. Al-Marhabi et al. (2015) synthesized novel tetrazolo[1,5-a]quinoxalines and found them to exhibit substantial inhibitory effects against tumor cell lines and bacteria, showcasing their dual activity as anticancer and antimicrobial agents. The derivatives exhibited higher inhibitory effects than the reference drug doxorubicin, with minimal toxicity to normal cells (Al-Marhabi et al., 2015). Similarly, Kim et al. (2001) synthesized 4-substituted tetrazolo[1,5-a]quinoxalines with reported antibacterial, antifungal, and algicidal activities against various strains (Kim et al., 2001).
Innovative Synthetic Methods
Innovative synthetic methods for tetrazolo[1,5-a]quinoxaline derivatives are also a significant area of research, contributing to the field of medicinal chemistry and drug design. Kalinski et al. (2006) described a combinatorial synthetic route that yields fused tetrazolo[1,5-a]quinoxalines, showcasing the potential for high diversity and good yield in synthesizing these compounds (Kalinski et al., 2006). Furthermore, Ladani et al. (2011) highlighted a microwave-assisted synthesis method for tetrazolo[1,5-a]quinoline-based compounds, demonstrating a rapid, simple, and environmentally friendly process, with the derivatives exhibiting promising antimicrobial activity (Ladani et al., 2011).
Eigenschaften
Produktname |
N-(3-methylphenyl)-4-tetrazolo[1,5-a]quinoxalinamine |
|---|---|
Molekularformel |
C15H12N6 |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
N-(3-methylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine |
InChI |
InChI=1S/C15H12N6/c1-10-5-4-6-11(9-10)16-14-15-18-19-20-21(15)13-8-3-2-7-12(13)17-14/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
PFJPWAHAOJVVLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3N4C2=NN=N4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-3-(phenylmethyl)pyrimido[2,1-b][1,3]benzothiazole-2,4-dione](/img/structure/B1223893.png)
![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)
![2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid [1-[(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]-1-oxopropan-2-yl] ester](/img/structure/B1223897.png)
![N-[[3-Fluoro-4-ethoxy-pyrid-2-YL]ethyl]-N'-[5-nitrilomethyl-pyridyl]-thiourea](/img/structure/B1223898.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)
![2-[(R)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinate](/img/structure/B1223905.png)
![N-[(3Z)-3-[1-cyano-2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethylidene]isoindol-1-yl]thiophene-2-carboxamide](/img/structure/B1223907.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4-[(E)-2-phenylethenyl]pyridinium](/img/structure/B1223909.png)

![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)